molecular formula C14H21N3O4S B3004579 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid CAS No. 905807-80-9

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid

Cat. No.: B3004579
CAS No.: 905807-80-9
M. Wt: 327.4
InChI Key: BBEUKHKNAAXEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of drugs like brexpiprazole , which primarily target serotonin and dopamine receptors in the brain.

Biochemical Pathways

If we consider its potential role as an intermediate in the synthesis of drugs like brexpiprazole , it might indirectly influence the dopaminergic and serotonergic pathways in the brain.

Result of Action

If it acts similarly to compounds it helps synthesize, like brexpiprazole , it might have an impact on neurotransmitter levels in the brain, influencing mood and behavior.

Properties

IUPAC Name

4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-9-10(11(18)19)22-12(15-9)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUKHKNAAXEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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